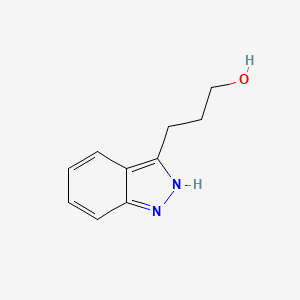

1H-Indazole-3-propanol

Description

Structure

3D Structure

Properties

CAS No. |

1268520-73-5 |

|---|---|

Molecular Formula |

C10H12N2O |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

3-(2H-indazol-3-yl)propan-1-ol |

InChI |

InChI=1S/C10H12N2O/c13-7-3-6-10-8-4-1-2-5-9(8)11-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) |

InChI Key |

TUAOYARZDJJOBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)CCCO |

Origin of Product |

United States |

Synthetic Methodologies for 1h Indazole 3 Propanol and Its Analogues

Classical Approaches to Indazole Ring Formation

Classical methods for the synthesis of the indazole ring have long been established, primarily relying on multi-step linear syntheses and convergent strategies that build the bicyclic system from acyclic or monocyclic precursors.

Multi-step Linear Syntheses

Multi-step linear syntheses traditionally involve the sequential construction of the indazole ring from readily available starting materials. A common approach begins with the functionalization of an aromatic ring, followed by cyclization to form the pyrazole (B372694) moiety. For instance, the synthesis can commence from an ortho-substituted aniline (B41778) derivative, which undergoes diazotization and subsequent intramolecular cyclization.

A key intermediate for the synthesis of 3-substituted indazoles, including precursors to 1H-Indazole-3-propanol, is 1H-indazole-3-carboxaldehyde. A well-established classical method to obtain this intermediate is through the nitrosation of indoles. This reaction proceeds via a multi-step pathway initiated by the nitrosation of the C3 position of indole (B1671886), leading to an oxime intermediate. This intermediate then facilitates the addition of water at the C2 position, triggering ring opening, followed by ring closure to yield the 1H-indazole-3-carboxaldehyde nih.gov. The aldehyde can then be converted to the desired propanol (B110389) side chain through standard organic transformations. For example, a Wittig reaction with a suitable phosphorane, followed by hydrogenation of the resulting alkene, would extend the carbon chain. Subsequently, reduction of the ester or aldehyde functionality would yield the primary alcohol of 1H-Indazole-3-propanol.

Another classical linear approach involves the use of isatin, which can be hydrolyzed and converted into a diazonium salt. Reduction of this salt forms an aryl hydrazine (B178648), which upon acidic cyclization, yields indazole-3-carboxylic acid google.com. This carboxylic acid can then be reduced to the corresponding alcohol, 1H-indazole-3-methanol, and further elaborated to the propanol derivative through chain extension methodologies.

Convergent Synthetic Strategies

Convergent syntheses offer an alternative approach where different fragments of the molecule are prepared separately and then combined in the final steps to form the target compound. This strategy can be more efficient for complex molecules. For the synthesis of 3-substituted indazoles, a convergent approach could involve the reaction of a pre-functionalized hydrazine with a suitable ortho-haloaryl carbonyl compound.

One notable convergent method is the [3+2] cycloaddition of diazo compounds with arynes. This powerful technique allows for the rapid construction of the indazole core with a substituent at the 3-position, dictated by the nature of the diazo compound organic-chemistry.org. For instance, the reaction of an aryne with a diazoalkane bearing a protected hydroxyl group could potentially lead to a precursor of 1H-Indazole-3-propanol in a highly convergent manner.

Modern Catalytic Synthetic Routes

In recent years, modern catalytic methods have revolutionized the synthesis of indazoles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. These routes are broadly categorized into transition metal-catalyzed reactions and metal-free cyclizations.

Transition Metal-Catalyzed Coupling Reactions

Transition metals such as palladium, rhodium, copper, and cobalt have been extensively used to catalyze the formation of the indazole ring. These reactions often proceed via C-H activation, cross-coupling, or amination pathways.

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a powerful tool for the one-step construction of functionalized indazoles nih.gov. For example, the reaction of imidates with nitrosobenzenes in the presence of a rhodium/copper catalyst system can afford 1H-indazoles with various substituents nih.gov. Similarly, palladium-catalyzed intramolecular amination reactions have been employed to synthesize 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines.

Copper-catalyzed reactions are also prevalent in indazole synthesis. For instance, the coupling of 2-halobenzonitriles with hydrazine derivatives, catalyzed by copper, provides a straightforward route to 3-aminoindazoles, which can be further functionalized organic-chemistry.org. While not a direct route to 1H-Indazole-3-propanol, these 3-aminoindazoles can be converted to other 3-substituted derivatives.

The following table summarizes some of the transition metals used in the synthesis of indazole derivatives.

| Catalyst System | Reactants | Product Type | Reference |

| Rh(III)/Cu(II) | Imidates and nitrosobenzenes | 1H-Indazoles | nih.gov |

| Palladium | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | |

| Copper | 2-Halobenzonitriles and hydrazines | 3-Aminoindazoles | organic-chemistry.org |

| Cobalt(III) | Azobenzenes and aldehydes | N-Aryl-2H-indazoles |

Metal-Free Cyclization and Annulation Methods

Growing interest in sustainable chemistry has spurred the development of metal-free synthetic routes to indazoles. These methods often rely on the use of iodine, or proceed through radical or photochemical pathways.

A notable metal-free approach is the one-pot reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives, which yields indazoles in good yields under mild conditions organic-chemistry.org. This method is operationally simple and tolerates a broad range of functional groups. Another metal-free strategy involves the [3+2] annulation of arynes with hydrazones, which can be tuned to produce various substituted indazoles organic-chemistry.org.

Regioselective Synthesis of N-Substituted Indazoles

The indazole ring has two nitrogen atoms (N1 and N2) that can be substituted, leading to the formation of regioisomers. The regioselective synthesis of N-substituted indazoles is crucial as the biological activity can vary significantly between the N1 and N2 isomers. The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products nih.gov.

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the substituent at the C3 position, the choice of base and solvent, and the alkylating agent. For 3-substituted indazoles, the steric and electronic properties of the substituent play a key role in directing the incoming alkyl group. For instance, a bulky substituent at the C3 position may favor N2-alkylation due to steric hindrance at the N1 position.

A study on the regioselective N-alkylation of various C3-substituted indazoles revealed that the combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide is a promising system for selective N1-alkylation, especially for indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide substituents nih.gov. Conversely, employing C7-substituted indazoles with electron-withdrawing groups can lead to excellent N2-regioselectivity nih.gov.

The table below illustrates the effect of different conditions on the N-alkylation of indazoles.

| Indazole Substituent | Alkylating Agent | Base/Solvent | Predominant Isomer | Reference |

| 3-Carboxymethyl | Alkyl bromide | NaH/THF | N1 | nih.gov |

| 3-tert-Butyl | Alkyl bromide | NaH/THF | N1 | nih.gov |

| 7-NO2 or 7-CO2Me | Alkyl bromide | NaH/THF | N2 | nih.gov |

Strategies for N1-Selectivity

Selective functionalization at the N1 position of the indazole ring is a significant challenge in the synthesis of N-substituted indazoles due to the presence of two reactive nitrogen atoms. acs.orgnih.gov The N1 and N2 positions often exhibit comparable reactivity, leading to mixtures of isomers. nih.gov However, several strategies have been developed to achieve high N1-selectivity.

One effective method involves the use of specific bases and solvents. For instance, the combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for N1-selective alkylation of indazoles with alkyl bromides. beilstein-journals.org This method has demonstrated high N1-regioselectivity (>99%) for indazoles with various substituents at the C3 position. beilstein-journals.org

Another strategy relies on thermodynamic control, where the reaction conditions favor the formation of the more stable N1-substituted product. nih.govd-nb.info It has been observed that N1-selective functionalizations often involve an element of reversibility. nih.govresearchgate.net For example, the use of α-halo carbonyl electrophiles can lead to an equilibration process that favors the thermodynamic N1-substituted product. d-nb.info A recent development for selective N1-alkylation of indazoles utilizes isobutyraldehyde (B47883) as the alkylating partner, resulting in high selectivity and yields with no detectable N2-alkyl products. rsc.org This methodology has been successfully demonstrated on a large scale. nih.govrsc.org

The choice of electrophile also plays a crucial role in directing the selectivity. The use of α-halo esters, lactones, ketones, amides, and bromoacetonitrile (B46782) has been reported to provide good to excellent yields of the desired N1 products. acs.orgresearchgate.net The electronic properties of the indazole ring also influence the regioselectivity. Electron-withdrawing groups at the C7 position can disfavor N1-alkylation due to peri-interactions. acs.org

Table 1: Conditions for N1-Selective Alkylation of Indazoles

| Base | Solvent | Electrophile Type | Selectivity Principle | Reference |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Alkyl Bromide | Kinetic Control | beilstein-journals.org |

| Cesium Carbonate (Cs2CO3) | Dioxane | Alkyl Tosylate | Not specified | nih.gov |

| Not specified | Not specified | α-Halo Carbonyls | Thermodynamic Control (Equilibration) | d-nb.info |

| Not specified | Toluene | Isobutyraldehyde | Thermodynamic Control | rsc.org |

| Cesium Carbonate (Cs2CO3) | Not specified | α-Halo esters, lactones, ketones, amides | Not specified | acs.org |

Strategies for N2-Selectivity

While the 1H-indazole tautomer is generally more thermodynamically stable, selective synthesis of 2H-indazoles is a significant area of research. nih.gov Several methodologies have been developed to achieve high N2-selectivity in the functionalization of indazoles.

One approach involves the use of specific catalysts. For example, a trifluoromethanesulfonic acid (TfOH)-catalyzed reaction of indazoles with diazo compounds affords N2-alkylated products with high regioselectivity (N2/N1 up to 100/0). rsc.org This metal-free system demonstrates excellent functional group tolerance. rsc.org Similarly, copper(II) triflate can promote the N2-alkylation of 1H-indazoles with various alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org Copper catalysis, specifically with CuO nanoparticles, has also been employed for the N2-selective coupling of 1H-indazoles with diaryliodonium salts. thieme-connect.com

The reaction conditions, including the choice of base and solvent, can also direct the reaction towards the N2-isomer. For instance, Mitsunobu conditions have shown a strong preference for the formation of the N2-regioisomer in the N-alkylation of indazole. beilstein-journals.orgd-nb.info Furthermore, Ga/Al-mediated direct alkylation reactions have been developed for the regioselective nucleophilic substitution at the N2 nitrogen of indazoles. researchgate.net

The nature of the substituent on the indazole ring can also influence the regioselectivity. For example, indazoles with a nitro or carboxylate group at the C7 position have been shown to confer excellent N2-regioselectivity (≥ 96%). beilstein-journals.org DFT calculations have been used to understand the mechanistic basis for this selectivity, suggesting that non-covalent interactions drive the formation of the N2-product. semanticscholar.orgresearchgate.net

Table 2: Conditions for N2-Selective Functionalization of Indazoles

| Catalyst/Reagent | Electrophile/Coupling Partner | Selectivity Principle | Reference |

| Trifluoromethanesulfonic acid (TfOH) | Diazo compounds | Metal-free catalysis | rsc.org |

| Copper(II) triflate | Alkyl 2,2,2-trichloroacetimidates | Catalysis | organic-chemistry.org |

| Rh(II) catalyst | Quinoid carbenes | Catalysis via 1,5-H shift | chemrxiv.org |

| CuO nanoparticles | Diaryliodonium salts | Copper catalysis | thieme-connect.com |

| Mitsunobu conditions (DEAD, PPh3) | Alcohols | Reaction conditions | beilstein-journals.orgd-nb.info |

| Ga/Al mediators | Allyl/benzyl bromides, α-bromocarbonyls | Metal-mediated | researchgate.net |

Green Chemistry Principles in the Synthesis of 1H-Indazole-3-propanol

The application of green chemistry principles to the synthesis of indazoles, including 1H-indazole-3-propanol, is an area of growing interest. rsc.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One notable green approach is the use of environmentally benign solvents and catalysts. For example, polyethylene (B3416737) glycol (PEG-400) has been utilized as a green solvent for the synthesis of 2-phenyl-2H-indazoles using copper oxide nanoparticles supported on activated carbon as a heterogeneous catalyst. acs.org This method allows for the formation of new C-N, C=N, and N-N bonds in a one-pot reaction. acs.org The catalyst can also be recycled, further enhancing the sustainability of the process. acs.org

Another green strategy involves the use of visible light as a clean energy source. A metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light has been developed for the synthesis of 2H-indazoles. rsc.org This photo-organic method is described as neat, fast, and efficient. rsc.org

Furthermore, catalyst-based approaches, in general, are seen as a significant advancement in the green synthesis of indazoles, as they can enhance efficiency and selectivity, thereby reducing waste. benthamdirect.comingentaconnect.combohrium.com The development of methods that avoid the use of noble metal catalysts, which are non-renewable and expensive, is also a key aspect of green chemistry in this field. rsc.org

Stereoselective Synthesis of Chiral 1H-Indazole-3-propanol Derivatives (if applicable)

While the synthesis of 1H-indazole-3-propanol itself does not inherently involve chirality, the stereoselective synthesis of its chiral derivatives is a relevant area of research, particularly for pharmaceutical applications. Chiral indazole derivatives are important substructures in many bioactive molecules.

A key challenge is the creation of a stereocenter, often at the carbon atom adjacent to the indazole ring. One approach involves the enantioselective functionalization at the C3 position of the indazole core. For instance, a highly enantioselective synthesis of indazoles with a C3-quaternary chiral center has been achieved using CuH catalysis. pnrjournal.com This method involves a C3-selective allylation of 1H-N-(benzoyloxy)indazoles, preparing a variety of C3-allyl 1H-indazoles with high levels of enantioselectivity. pnrjournal.com

Process Chemistry Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of 1H-indazole-3-propanol requires careful consideration of process chemistry principles. These principles focus on developing safe, efficient, robust, and cost-effective manufacturing processes.

Flow chemistry is another important technology for scalable synthesis. acs.org It offers advantages such as increased safety, improved reproducibility, and enhanced scalability. acs.orgresearchgate.net A general and versatile route utilizing flow chemistry has been reported for the synthesis of a range of indazoles, enabling the rapid production of multigram quantities on demand. acs.org

The choice of reagents and reaction conditions is also paramount for scalability. For example, a TfOH-catalyzed N2-alkylation of indazoles has been successfully conducted on a gram scale. rsc.org The development of robust and practical procedures that are broad in scope is essential for manufacturing. nih.govrsc.org Additionally, understanding the reaction mechanism can aid in process optimization and troubleshooting. nih.gov

Chemical Reactivity and Derivatization of 1h Indazole 3 Propanol

Electrophilic Aromatic Substitution Reactions of the Indazole Ring

The indazole ring is an aromatic system that can undergo electrophilic substitution. The position of substitution on the benzene (B151609) portion of the molecule is directed by the activating and directing effects of the fused pyrazole (B372694) ring and the alkyl substituent at the 3-position. Generally, the indazole nucleus is considered electron-rich, which facilitates electrophilic attack. The substitution pattern is influenced by the reaction conditions and the nature of the electrophile.

For 3-alkyl-1H-indazoles, electrophilic substitution typically occurs at the 5- and 7-positions of the indazole ring, and to a lesser extent at the 4- and 6-positions. The precise regioselectivity can be sensitive to the steric and electronic properties of the substituent at the 3-position and the reaction conditions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

Nitration: The introduction of a nitro group onto the indazole ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The reaction with 7-nitro-1H-indazole has been shown to yield 3,7-dinitro-1H-indazole through a thermal rearrangement of a 2,7-dinitro intermediate, highlighting the complexities of indazole nitration chim.it.

Halogenation: Direct halogenation of indazoles is a common method for introducing bromine, chlorine, or iodine atoms onto the aromatic ring. For instance, 2H-indazoles can be regioselectively halogenated. An unprecedented metal-free halogenation of 2H-indazoles has been reported to yield mono- and poly-halogenated products by tuning the reaction conditions rsc.org. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin has also been demonstrated as an efficient method nih.gov.

While specific studies on the electrophilic aromatic substitution of 1H-Indazole-3-propanol are not abundant, the general reactivity patterns of 3-substituted indazoles provide a strong indication of its expected behavior.

Nucleophilic Reactivity at the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N1 and N2, which are nucleophilic and can react with electrophiles. The relative reactivity of these two nitrogen atoms is a key aspect of indazole chemistry, often leading to mixtures of N1 and N2 substituted products. The regioselectivity of these reactions is influenced by several factors, including the nature of the substituent at the C3 position, the electrophile, the solvent, and the base used nih.gov. The 1H-indazole tautomer is generally more stable than the 2H-tautomer nih.gov.

Alkylation: The reaction of 1H-indazoles with alkylating agents typically yields a mixture of N1 and N2 isomers nih.gov. The ratio of these isomers can be controlled to some extent by the choice of reaction conditions. For example, the N-alkylation of 1H-indazoles with various primary, secondary, and tertiary alkyl 2,2,2-trichloroacetimidates can be directed to selectively produce N2-alkylated products using trifluoromethanesulfonic acid or copper(II) triflate as a catalyst organic-chemistry.org. In another study, high N1-selectivity in the alkylation of electron-deficient indazoles was observed using sodium hydride in tetrahydrofuran (B95107) (THF) beilstein-journals.org. The substituent at the C3 position plays a crucial role in directing the alkylation. For instance, indazoles with 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide substituents show over 99% N1 regioselectivity under certain conditions nih.gov.

Acylation: Acylation of indazoles also leads to N1 and N2 substituted products. Regioselective N-acylation has been reported to favor the N1-substituted regioisomer, which is thermodynamically more stable nih.gov. In some cases, the N2-acylindazole can isomerize to the more stable N1 regioisomer nih.gov.

| Indazole Derivative | Reagent | Conditions | Product(s) | Yield/Ratio | Reference |

|---|---|---|---|---|---|

| Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylates | Cesium carbonate, Dioxane, 90 °C | N1-alkylated product | 90-98% | beilstein-journals.org |

| 3-Carboxymethyl-1H-indazole | Alkyl bromide | NaH, THF | N1-alkylated product | >99% N1 selectivity | nih.gov |

| 1H-Indazole | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)2 | N2-alkylated product | High selectivity | organic-chemistry.org |

| 1H-Indazole | β-halo ester electrophiles | DMF | N1-substituted indazole | Thermodynamic equilibration | nih.gov |

The hydrogen atom attached to the nitrogen of the indazole ring is acidic and can be removed by a strong base, a process known as metalation. The resulting indazolide anion is a potent nucleophile and can react with various electrophiles. Metalation of N1-protected indazoles can also occur at the C3 position. For example, regioselective zincation at the 3-position of N1-Boc protected indazole can be achieved using TMP2Zn, followed by transmetalation with CuCN·2LiCl and reaction with an electrophile chim.it. This strategy has been used for subsequent acylation or Negishi coupling reactions chim.it.

Transformations of the Propanol (B110389) Side Chain

The propanol side chain of 1H-Indazole-3-propanol offers a versatile handle for further chemical modifications. The primary alcohol functionality can undergo oxidation, reduction, and various functional group interconversions.

Oxidation: The primary alcohol of the propanol side chain can be oxidized to the corresponding aldehyde, 3-(1H-indazol-3-yl)propanal, or further to the carboxylic acid, 3-(1H-indazol-3-yl)propanoic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent determining the oxidation state of the product. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would favor the formation of the aldehyde, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid would lead to the carboxylic acid. The synthesis of various 1H-indazole-3-carboxylic acid derivatives is well-documented, implying the feasibility of such an oxidation derpharmachemica.comresearchgate.net.

Reduction: While the propanol side chain is already in a reduced state, the term "reduction" in this context might refer to the deoxygenation of the alcohol to the corresponding propane (B168953) derivative, 3-propyl-1H-indazole. This transformation is less common but can be achieved through a two-step process involving conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4).

Esterification: The hydroxyl group of the propanol side chain can readily undergo esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. The synthesis of various ester derivatives of indazoles is a common practice in medicinal chemistry nih.govnih.gov.

Etherification: The propanol side chain can also be converted into an ether. This can be achieved, for example, by deprotonating the alcohol with a strong base like sodium hydride to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (Williamson ether synthesis). Acid-catalyzed dehydration of the alcohol can also lead to the formation of a symmetrical ether masterorganicchemistry.com.

| Reaction Type | Starting Material | Typical Reagents | Product |

|---|---|---|---|

| Oxidation to Aldehyde | 1H-Indazole-3-propanol | PCC, CH2Cl2 | 3-(1H-indazol-3-yl)propanal |

| Oxidation to Carboxylic Acid | 1H-Indazole-3-propanol | KMnO4, NaOH, H2O | 3-(1H-indazol-3-yl)propanoic acid |

| Esterification | 1H-Indazole-3-propanol | Acetic anhydride, Pyridine | 3-(1H-indazol-3-yl)propyl acetate |

| Etherification | 1H-Indazole-3-propanol | 1. NaH, THF; 2. CH3I | 3-(3-methoxypropyl)-1H-indazole |

Cycloaddition and Rearrangement Reactions Involving the 1H-Indazole-3-propanol Scaffold

While the indazole ring itself is often synthesized via cycloaddition reactions, the use of a pre-formed 1H-Indazole-3-propanol scaffold in subsequent cycloaddition or rearrangement reactions is less common but holds significant potential for creating complex molecular architectures. Such reactions typically require prior modification of the propanol side chain or the indazole core to introduce reactive functional groups.

Cycloaddition Reactions:

1,3-dipolar cycloadditions are powerful, concerted reactions for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnih.gov The 1H-Indazole-3-propanol molecule can be derivatized to participate in these reactions. For instance, the terminal hydroxyl group can be converted into an azide (B81097) to form 3-(3-azidopropyl)-1H-indazole . This derivative can then serve as the 1,3-dipole in a Huisgen 1,3-dipolar cycloaddition with an alkyne (a dipolarophile) to yield a 1,2,3-triazole-linked indazole conjugate. organic-chemistry.orgijrpc.com This "click chemistry" approach is highly efficient and regiospecific, typically catalyzed by copper(I) to exclusively form the 1,4-disubstituted triazole isomer. ijrpc.com

Alternatively, the propanol side chain could be modified to act as a dipolarophile. Dehydration of 1H-Indazole-3-propanol would yield 3-allyl-1H-indazole , which contains a terminal alkene. This alkene can react as a dipolarophile with various 1,3-dipoles, such as nitrones or azides, to form novel fused or linked heterocyclic systems. wikipedia.org

Rearrangement Reactions:

Sigmatropic rearrangements are concerted, pericyclic reactions involving the migration of a σ-bond across a π-system, allowing for significant skeletal reorganization. wikipedia.orgelsevierpure.com The researchgate.netresearchgate.net-sigmatropic rearrangement is particularly noteworthy.

Aromatic Claisen Rearrangement: A prominent example is the Claisen rearrangement, where an allyl aryl ether thermally rearranges to an ortho-allyl phenol. organic-chemistry.orglibretexts.orglibretexts.org While not directly applicable to 1H-Indazole-3-propanol, a derivative such as an N-protected 3-propyl-1H-indazol-X-ol (where X is a position on the benzene ring) could be converted to its corresponding allyl ether. Upon heating, this ether would be expected to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, migrating the allyl group from the oxygen atom to an adjacent carbon on the benzene ring, thus forming a new C-C bond. wikipedia.orgorganic-chemistry.org If the ortho positions are blocked, a subsequent Cope rearrangement can facilitate migration to the para position. organic-chemistry.org

Rearrangements Involving the Indazole Core: Research on indazole derivatives has also revealed researchgate.netresearchgate.net-sigmatropic rearrangements involving the heteroatoms of the indazole core itself. For example, a transition-metal-free reaction of N-hydroxyindazoles with diaryliodonium salts proceeds through a cascade involving an initial O-arylation followed by a researchgate.netresearchgate.net-rearrangement to yield 3-(2-hydroxyaryl)indazoles. bohrium.comfrontiersin.org This demonstrates the capacity of the indazole scaffold to participate in such transformative reactions.

Chemo-, Regio-, and Stereoselectivity in Reactions

Selectivity is a critical aspect of the chemical functionalization of multifuctional molecules like 1H-Indazole-3-propanol. The molecule possesses several potential reaction sites: the N1 and N2 atoms of the pyrazole ring, the aromatic ring (positions C4, C5, C6, C7), and the terminal hydroxyl group. The outcome of a reaction is highly dependent on controlling which site reacts (chemoselectivity), which position reacts (regioselectivity), and in what spatial orientation (stereoselectivity). study.com

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In 1H-Indazole-3-propanol, the primary sites for reaction are the acidic N-H proton, the nucleophilic N2 atom, and the hydroxyl group.

N-H vs. O-H: Under basic conditions, the N-H proton of the indazole ring (pKa ≈ 14) is generally more acidic than the O-H proton of the propanol side chain. Therefore, treatment with a strong base will preferentially form the indazolide anion, directing subsequent reactions like alkylation or acylation to one of the ring nitrogen atoms.

N-Alkylation vs. O-Alkylation: In the presence of an alkylating agent, the indazolide anion is a soft nucleophile, favoring reaction at the N1 or N2 positions over the harder oxygen of the hydroxyl group. O-alkylation of the propanol chain typically requires separate protection of the indazole N-H followed by activation of the hydroxyl group.

Regioselectivity:

Regioselectivity is the preference for bond formation at one position over another. For the 1H-Indazole-3-propanol scaffold, this is most relevant in N-alkylation and electrophilic aromatic substitution.

N1 vs. N2 Alkylation: The alkylation of 1H-indazoles is a well-studied reaction that almost always produces a mixture of N1 and N2 isomers. nih.govd-nb.info The ratio of these regioisomers is influenced by several factors:

Steric Hindrance: Substituents at the C7 position sterically hinder the N1 position, favoring alkylation at N2. d-nb.inforesearchgate.net The C3-propanol group has a smaller but still significant influence, where bulky alkylating agents may favor the less hindered N2 position.

Electronic Effects: Electron-withdrawing groups on the indazole ring, particularly at the C3 position, tend to favor the formation of the N1-alkylated product. d-nb.inforesearchgate.net

Reaction Conditions: The choice of base and solvent plays a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to provide high N1 selectivity for many 3-substituted indazoles. d-nb.infonih.gov In contrast, other conditions might favor the N2 product. Studies on methyl 5-bromo-1H-indazole-3-carboxylate suggest that cesium-based reagents can promote N1-alkylation via a chelation mechanism, which would not be operative for a simple 3-propanol substituent. nih.gov

Table 1: Influence of C3-Substituent on Regioselectivity of N-Alkylation of 1H-Indazoles Data generalized from studies on various N-alkylating agents and conditions.

| C3-Substituent | Predominant Isomer | Typical N1:N2 Ratio | Reference |

| -CO₂Me | N1 | >99:1 (NaH, THF) | d-nb.info |

| -C(O)Me | N1 | >99:1 (NaH, THF) | d-nb.info |

| -C(O)NH₂ | N1 | >99:1 (NaH, THF) | d-nb.info |

| -CN | N1 | >99:1 | nih.gov |

| -tert-Butyl | N1 | >99:1 (NaH, THF) | d-nb.info |

Electrophilic Aromatic Substitution: For electrophilic substitution on the benzene portion of the indazole ring, the fused pyrazole ring acts as an activating group. Theoretical and experimental studies on 3-alkyl-indazoles suggest that substitution is electronically favored at the C5 position, with C7 and C4 being other potential sites, depending on the reaction conditions and the directing influence of any existing substituents.

Stereoselectivity:

Stereoselectivity, the preferential formation of one stereoisomer over another, would be relevant if the propanol side chain or a reactant introduces a chiral center. For example, in a 1,3-dipolar cycloaddition involving a chiral dipolarophile and a 3-allyl-1H-indazole derivative, diastereomeric products could be formed. The facial selectivity of the approach of the dipole to the alkene would be influenced by steric hindrance from the indazole ring, potentially leading to a preferred diastereomer. wikipedia.org Similarly, asymmetric Claisen rearrangements can be achieved using chiral catalysts, allowing for the enantioselective synthesis of products with quaternary carbon centers. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural and Electronic Elucidation of 1h Indazole 3 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1H-Indazole-3-propanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals.

High-Resolution 1D (¹H, ¹³C, ¹⁵N) NMR Spectroscopy

One-dimensional NMR provides fundamental information regarding the chemical environment of each unique nucleus in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1H-Indazole-3-propanol displays distinct signals for the aromatic protons of the indazole ring and the aliphatic protons of the propanol (B110389) side chain. The aromatic region typically shows complex splitting patterns due to spin-spin coupling between adjacent protons. The chemical shifts are influenced by the electronic effects of the fused pyrazole (B372694) ring. The propanol chain gives rise to three distinct signals: a triplet for the terminal methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH), a multiplet for the central methylene group (-CH₂-), and a triplet for the methylene group attached to the indazole ring at the C3 position. The broad singlet of the indazole N-H proton is typically observed far downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for 1H-Indazole-3-propanol will show signals corresponding to the carbons of the bicyclic indazole core and the three distinct carbons of the propanol side chain. The chemical shifts of the indazole carbons are characteristic of aromatic and heteroaromatic systems. The carbons of the propanol chain appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy: ¹⁵N NMR is a valuable tool for distinguishing between the two nitrogen atoms in the indazole ring. The chemical shifts of N1 and N2 are significantly different, allowing for unambiguous identification of the tautomeric form (1H vs. 2H) and the position of substitution. For 1H-Indazole-3-propanol, the N1 atom, which bears a proton, and the N2 atom will have distinct chemical shifts that are sensitive to solvent and electronic effects.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indazole-3-propanol

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 1 | N-H | ~13.0 | - | br s |

| 3 | C | - | ~142.0 | - |

| 3a | C | - | ~122.0 | - |

| 4 | C-H | ~7.80 | ~121.5 | d |

| 5 | C-H | ~7.15 | ~120.0 | t |

| 6 | C-H | ~7.35 | ~127.0 | t |

| 7 | C-H | ~7.55 | ~110.0 | d |

| 7a | C | - | ~140.0 | - |

| α | -CH₂- | ~3.10 | ~29.0 | t |

| β | -CH₂- | ~2.00 | ~32.0 | m |

| γ | -CH₂-OH | ~3.80 | ~61.0 | t |

Note: Predicted values are based on data for the 1H-indazole core and standard substituent effects for a propanol chain. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for establishing the connectivity and spatial relationships between atoms, confirming the structure of 1H-Indazole-3-propanol.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For 1H-Indazole-3-propanol, COSY is crucial for:

Tracing the connectivity of the propanol side chain by observing cross-peaks between Hα/Hβ and Hβ/Hγ.

Confirming the coupling network of the aromatic protons (H4, H5, H6, H7) on the benzene (B151609) portion of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached heteronuclei, most commonly ¹³C. This technique is used to definitively assign each carbon atom that bears a proton by linking the known ¹H chemical shifts to their corresponding ¹³C signals. For example, it would show a correlation between the proton signal at ~3.10 ppm (Hα) and the carbon signal at ~29.0 ppm (Cα).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. Key HMBC correlations for 1H-Indazole-3-propanol would include:

Correlations from the α-CH₂ protons to indazole carbons C3 and C3a, confirming the attachment point of the side chain.

Correlations from the aromatic protons to neighboring carbons, helping to assign the aromatic ¹³C signals unambiguously.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is valuable for determining the three-dimensional structure and conformation of the molecule. For 1H-Indazole-3-propanol, NOESY could reveal spatial proximity between the α-CH₂ protons of the side chain and the H4 proton of the indazole ring.

Table 2: Expected Key 2D NMR Correlations for 1H-Indazole-3-propanol

| Experiment | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Hα, Hβ, Hγ | Hα, Hβ, Hγ | Confirms propanol chain connectivity |

| COSY | H4, H5, H6, H7 | H4, H5, H6, H7 | Confirms aromatic proton network |

| HSQC | Hγ (~3.80 ppm) | Cγ (~61.0 ppm) | Direct H-C bond assignment |

| HMBC | Hα (~3.10 ppm) | C3, C3a | Confirms side chain attachment to C3 |

| NOESY | Hα (~3.10 ppm) | H4 (~7.80 ppm) | Spatial proximity of side chain and ring |

Solid-State NMR Spectroscopy

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) provides information on the molecule in its crystalline or amorphous solid form. Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), ssNMR can reveal information about polymorphism (the existence of different crystal forms), molecular packing, and intermolecular interactions in the solid state. The ¹³C and ¹⁵N CPMAS spectra of 1H-Indazole-3-propanol would be sensitive to the local environment of each nucleus, with potential peak splitting indicating the presence of crystallographically inequivalent molecules in the unit cell.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula. For 1H-Indazole-3-propanol (C₁₀H₁₂N₂O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecule [M+H]⁺ for analysis.

Theoretical Exact Mass of C₁₀H₁₂N₂O: 176.09496 u

Theoretical m/z of [M+H]⁺: 177.10224

An experimental HRMS measurement matching this theoretical value to within 5 ppm would provide strong evidence for the elemental formula C₁₀H₁₂N₂O.

Fragmentation Pathway Analysis

In tandem mass spectrometry (MS/MS), the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed. This process provides a "fingerprint" that is characteristic of the molecule's structure. The fragmentation of 1H-Indazole-3-propanol would likely proceed through several key pathways:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18 u) from the protonated molecular ion, leading to a fragment ion at m/z 159.

Cleavage of the Propanol Chain: The side chain can undergo cleavage at various points. Alpha-cleavage next to the oxygen is common, as is cleavage of the C-C bonds, leading to fragments corresponding to the loss of CH₂OH (31 u) or larger parts of the chain.

Indazole Ring Fragmentation: The stable indazole ring can also fragment. A characteristic fragmentation of the protonated indazole core involves the loss of HCN (27 u), leading to a fragment at m/z 92. This pathway may also be observed in the fragmentation of 1H-Indazole-3-propanol after the initial loss of the side chain.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Infrared (IR) Spectroscopy: The IR spectrum is anticipated to be dominated by characteristic absorptions from the O-H and N-H stretching vibrations. The alcohol's O-H group is expected to produce a strong, broad absorption band in the region of 3500-3200 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. docbrown.info The N-H stretching vibration of the indazole ring should appear as a medium to strong band in a similar region, typically around 3400-3100 cm⁻¹. Aliphatic C-H stretching from the propanol chain would result in sharp bands between 3000 and 2850 cm⁻¹. docbrown.info The aromatic C-H stretching of the indazole ring is expected just above 3000 cm⁻¹.

The fingerprint region (below 1600 cm⁻¹) would contain a series of complex bands corresponding to C=C and C=N stretching vibrations of the aromatic system, typically in the 1620-1450 cm⁻¹ range. The C-O stretching of the primary alcohol would be visible as a strong band around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. Strong signals are expected for the aromatic ring breathing modes of the indazole nucleus. nih.gov The symmetric C-C stretching vibrations of the benzene portion of the molecule would also be prominent. While the O-H stretch is typically weak in Raman spectra, the aliphatic and aromatic C-H stretching vibrations would be clearly observable.

Expected Vibrational Modes for 1H-Indazole-3-propanol

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3500-3200 | Strong, Broad | Weak |

| N-H Stretch | Indazole | 3400-3100 | Medium-Strong | Medium |

| C-H Stretch (Aromatic) | Indazole | 3100-3000 | Medium | Strong |

| C-H Stretch (Aliphatic) | Propanol Chain | 3000-2850 | Medium-Strong | Strong |

| C=C/C=N Stretch | Indazole Ring | 1620-1450 | Medium-Strong | Strong |

| C-O Stretch | Primary Alcohol | ~1050 | Strong | Medium |

X-ray Crystallography and Solid-State Structural Analysis

As of now, a solved crystal structure for 1H-Indazole-3-propanol has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD). X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing data on bond lengths, bond angles, and intermolecular interactions. nih.gov

For the parent compound, 1H-indazole, crystallographic studies have shown that molecules arrange in the solid state to form chains linked by N-H···N hydrogen bonds. rsc.org In the case of 1H-Indazole-3-propanol, it is highly probable that a more complex and extensive hydrogen-bonding network would be observed. The presence of both a hydrogen bond donor (the N-H group of the indazole) and a hydrogen bond acceptor (the pyrazolic nitrogen), as well as the alcohol's O-H group which can act as both a donor and an acceptor, would likely lead to the formation of intricate two- or three-dimensional supramolecular structures. These structures would be held together by a combination of N-H···O, O-H···N, and potentially O-H···O hydrogen bonds, in addition to π-π stacking interactions between the indazole rings.

Advanced Chromatographic Methods for Purity and Isomeric Analysis (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are essential for verifying the purity of 1H-Indazole-3-propanol and for separating it from potential isomers and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile or thermally sensitive compounds. For 1H-Indazole-3-propanol, a reversed-phase HPLC (RP-HPLC) method would likely be most effective.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, providing a non-polar surface for interaction.

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) would be suitable. The gradient would typically start with a high percentage of water and increase the organic solvent concentration over time.

Detection: A UV detector would be highly effective, as the indazole ring is a strong chromophore, likely with maximum absorbance in the 250-300 nm range.

This method would separate 1H-Indazole-3-propanol from starting materials, by-products, and, crucially, from its N-2 substituted isomer (2H-Indazole-3-propanol), which is a common side product in the alkylation of indazoles. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the presence of polar N-H and O-H groups, which can cause peak tailing and reduce volatility, derivatization of 1H-Indazole-3-propanol may be necessary for optimal GC analysis. Silylation, for instance, using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), would replace the active hydrogens on the nitrogen and oxygen atoms with non-polar trimethylsilyl (B98337) (TMS) groups.

The derivatized compound could then be analyzed on a standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms). The mass spectrometer detector provides definitive identification based on the molecule's mass-to-charge ratio and its specific fragmentation pattern upon electron ionization, which serves as a molecular fingerprint. This would allow for unambiguous confirmation of the compound's identity and the detection of any volatile impurities. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 1h Indazole 3 Propanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods allow for the detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the molecule's reactivity and intermolecular interactions.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For 1H-Indazole-3-propanol, theoretical calculations show that the HOMO is predominantly localized on the electron-rich indazole ring system. This suggests that the aromatic core is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the entire molecule, including both the bicyclic indazole core and the propanol (B110389) substituent.

A smaller HOMO-LUMO energy gap implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on related indazole derivatives provide reference points for the expected energy values for 1H-Indazole-3-propanol. asianrepo.orgresearchgate.net

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.45 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.12 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.33 | Indicator of chemical reactivity and kinetic stability |

Note: The values presented are representative, based on DFT calculations for structurally similar indazole derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of varying electrostatic potential on the molecule's surface.

In the MEP surface of 1H-Indazole-3-propanol, distinct regions of charge are observed:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For 1H-Indazole-3-propanol, the most negative potentials are concentrated around the nitrogen atom at position 2 of the pyrazole (B372694) ring and the oxygen atom of the hydroxyl group. This is due to the high electronegativity and lone pairs of electrons on these atoms.

Positive Regions (Blue): These are electron-deficient regions, indicating sites for potential nucleophilic attack. The hydrogen atom of the hydroxyl group and the hydrogen atom attached to the nitrogen at position 1 (N-H) exhibit the most positive electrostatic potential.

Neutral Regions (Green): These areas, typically the carbon-hydrogen bonds of the benzene (B151609) ring and the alkyl chain, have an intermediate potential.

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, where the positive region around the hydroxyl hydrogen can act as a hydrogen bond donor, and the negative regions around the nitrogen and oxygen atoms can act as acceptors. asianrepo.org

Conformational Analysis and Molecular Dynamics Simulations

The propanol side chain of 1H-Indazole-3-propanol introduces significant conformational flexibility due to the rotation around its single bonds. Conformational analysis is used to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.

The primary degrees of freedom are the torsion angles along the C-C bonds of the propanol chain. Studies on propanol and similar alkyl chains show that conformers are typically in staggered arrangements, described as gauche (G) or trans (T). researchgate.netarxiv.org For 1H-Indazole-3-propanol, the key rotations determine the spatial orientation of the hydroxyl group relative to the indazole ring. These different conformations can influence the molecule's physical properties and its ability to interact with other molecules.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net By simulating the motions of atoms and bonds, MD can explore the accessible conformational landscape of 1H-Indazole-3-propanol in various environments, such as in a solvent. nih.gov These simulations provide insights into the stability of different conformers, the transitions between them, and how the molecule's structure fluctuates under specific conditions. For indazole derivatives, MD simulations have been used to confirm the stability of ligand-receptor complexes and understand intermolecular interactions. mdpi.comnih.gov

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, especially DFT, are widely used for the prediction and interpretation of spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules with high accuracy. rsc.orgnih.gov

This process involves first optimizing the molecule's geometry at a given level of theory and then performing the GIAO calculation on the resulting structure. The calculated magnetic shielding tensors are converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Theoretical predictions of NMR spectra are invaluable for:

Structural Verification: Comparing calculated shifts with experimental data can help confirm the proposed chemical structure. nih.gov

Signal Assignment: In complex spectra, theoretical calculations can aid in the unambiguous assignment of signals to specific atoms in the molecule. mdpi.com

Understanding Substituent Effects: Calculations can quantify how the electronic environment of a nucleus, and thus its chemical shift, is affected by different functional groups.

Below is a table of theoretically predicted ¹³C NMR chemical shifts for key carbon atoms in 1H-Indazole-3-propanol.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 (attached to propanol) | 143.5 |

| C3a (bridgehead) | 122.8 |

| C4 | 121.5 |

| C5 | 120.9 |

| C6 | 127.0 |

| C7 | 110.8 |

| C7a (bridgehead) | 140.7 |

| CH2 (alpha to ring) | 29.5 |

| CH2 (beta to ring) | 32.1 |

| CH2 (gamma, attached to OH) | 60.3 |

Note: Values are representative predictions based on DFT/GIAO calculations and are relative to TMS.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. Theoretical calculations can identify the structures of reactants, products, intermediates, and, crucially, transition states. By determining the activation energies associated with different possible pathways, the most favorable reaction mechanism can be identified.

For the indazole scaffold, theoretical studies have been conducted to understand its reactivity. For instance, the reaction of 1H-indazole with formaldehyde (B43269) was studied using DFT to determine why the substitution occurs preferentially at the N1 position rather than the N2 position. nih.govacs.org Calculations showed that the N1-substituted product is thermodynamically more stable than the N2-substituted isomer. acs.org

Similar computational approaches can be applied to 1H-Indazole-3-propanol to predict its behavior in various reactions:

Reactions at the Indazole Ring: Modeling the protonation, alkylation, or acylation of the indazole nitrogen atoms can predict regioselectivity (N1 vs. N2).

Reactions of the Propanol Side Chain: The mechanisms of oxidation of the primary alcohol to an aldehyde or carboxylic acid, or its esterification, can be explored. Computational analysis can reveal the transition state structures and activation barriers for these transformations.

Cyclization Reactions: The potential for intramolecular reactions between the propanol side chain and the indazole ring can be investigated, predicting the feasibility and stereochemical outcome of such cyclizations.

These theoretical insights are vital for designing synthetic routes and understanding the chemical stability of the molecule. researchgate.net

Structure-Property Relationship Modeling (excluding biological efficacy)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that correlates the structural or physicochemical features of molecules with their macroscopic properties. researchgate.net These models are built by first calculating a set of numerical parameters, known as molecular descriptors, that encode structural information. These descriptors are then used to create a mathematical equation that can predict a specific physical property, such as boiling point, solubility, or viscosity.

For 1H-Indazole-3-propanol, a QSPR study would involve the following steps:

Descriptor Calculation: A wide range of descriptors would be calculated from the molecule's 2D or 3D structure. These can be categorized as:

Constitutional: Molecular weight, atom counts.

Topological: Indices describing molecular branching and connectivity.

Geometric: Molecular surface area, volume.

Quantum-Chemical: Dipole moment, polarizability, HOMO/LUMO energies.

Model Development: Using a dataset of compounds with known experimental properties, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a predictive model. researchgate.net

Property Prediction: Once validated, the model can be used to predict the physical properties of 1H-Indazole-3-propanol based on its calculated descriptors.

QSPR provides a rapid and cost-effective method for estimating the physical properties of new compounds, which is essential for chemical process design and material science applications, without the need for extensive experimental measurements.

Mechanistic Investigations of Biological Interactions of 1h Indazole 3 Propanol and Its Derivatives

Molecular Target Identification and Binding Studies (In Vitro)

Identifying the specific molecular targets of 1H-indazole derivatives is a foundational step in understanding their biological activity. The indazole nucleus is recognized as a versatile scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects. mdpi.comaustinpublishinggroup.com The process of target identification often involves a combination of computational predictions and in vitro experimental validation.

Compound-centered chemical proteomics is a primary strategy for isolating and identifying target proteins based on their interaction with an indazole derivative. frontiersin.org This can be achieved by immobilizing a derivative on a solid support to "capture" proteins to which it binds with specific affinity. frontiersin.org Another sophisticated method uses chemical probes, where the indazole derivative is modified with a reporter group (for detection) and a linker, allowing for the specific identification of target proteins without disrupting their native function. frontiersin.org

For many indazole derivatives developed as anticancer agents, kinases are a major class of identified targets. mdpi.com For instance, derivatives have been designed and evaluated for their activity against epidermal growth factor receptor (EGFR) kinase and fibroblast growth factor receptors (FGFRs). nih.gov The selection of potential targets is often guided by the therapeutic goal; for example, in oncology, kinases involved in improper phosphorylation are highly promising targets for indazole-based inhibitors. mdpi.com

Enzyme Inhibition and Activation Mechanisms (Biochemical Level)

At the biochemical level, derivatives of 1H-indazole have been extensively characterized as potent enzyme inhibitors. A significant body of research has focused on their role as kinase inhibitors, which is central to their application in oncology and other diseases. nih.gov

One well-documented example is the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by 1H-indazole-3-carboxamide derivatives. nih.gov Mechanistic studies revealed that these compounds act as ATP-competitive inhibitors. Docking studies showed the 1H-indazole-3-carboxamide core forming crucial hydrogen bond interactions with the hinge region residues (Asp133 and Val135) of the GSK-3β active site, while other parts of the molecule interact with key catalytic residues like Lys85. nih.gov

Beyond GSK-3β, various indazole scaffolds have been shown to inhibit a range of other kinases. Structure-guided design has led to the development of derivatives that potently inhibit pan-Pim kinases, EGFR (including the T790M mutant), and FGFRs. nih.gov Another derivative was found to be a promising inhibitor of Bcr-Abl, including the challenging T315I mutant, with IC50 values in the nanomolar to low-micromolar range. nih.gov The mechanism of inhibition is typically reversible, involving competitive binding at the ATP-binding site of the enzyme. nih.govyoutube.com

Table 1: Enzyme Inhibition by Selected 1H-Indazole Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class | Target Enzyme | Potency (IC₅₀) | Reference |

|---|---|---|---|

| 1H-Indazole-3-carboxamide | GSK-3β | Good enzymatic and cellular potency | nih.gov |

| 1H-Indazol-3-amine | Bcr-Abl (wild type) | 0.014 µM | nih.gov |

| 1H-Indazol-3-amine | Bcr-Abl (T315I mutant) | 0.45 µM | nih.gov |

| 1H-Indazole Derivative | EGFR (T790M) | 5.3 nM | nih.gov |

| 1H-Indazole Derivative | EGFR (wild type) | 8.3 nM | nih.gov |

Receptor Ligand Interactions and Binding Affinities (In Vitro, Molecular Docking)

Molecular docking has become an indispensable tool for predicting and analyzing the interactions between indazole derivatives and their target receptors at the atomic level. nih.gov These in silico studies provide insights into binding conformations, binding energies, and key intermolecular interactions, such as hydrogen bonds and pi-stacking, which are crucial for affinity and specificity. nih.govnih.gov

For example, docking studies of novel indazole derivatives against the renal cancer receptor (PDB: 6FEW) were used to predict binding energies and identify the most promising ligands for synthesis. nih.gov Similarly, when new heterocyclic scaffolds based on an indole (B1671886) moiety were docked against antimicrobial targets like UDP-N-acetylmuramatel-alanine ligase, the indazole-containing compounds were shown to be well-accommodated within the active site. nih.gov One such derivative exhibited a minimum binding energy of -11.5 Kcal/mol, which was superior to the standard drug ampicillin. nih.gov

These computational predictions are often complemented by in vitro binding assays. For instance, a series of 2-(1H-furo[2,3-g]indazol-1-yl) ethylamine (B1201723) derivatives were synthesized and evaluated for their binding affinity to the 5-HT2C receptor, identifying them as potent agonists. researchgate.net In another study, the ability of various drugs to bind to α- and β-adrenergic receptors was quantified using radioligand binding assays with membranes from rabbit iris-ciliary bodies, a technique applicable to assessing the receptor binding profiles of novel indazole compounds. nih.gov

Table 2: Molecular Docking Performance of Representative Indazole Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Indazole Analogs | Anticancer Target (PDB: 2ZCS) | Tyr248, Lys273, Val268, Arg171 | -7.45 | researchgate.net |

| 1-trityl-5-azaindazole | MDM2 receptor | GLN72, HIS73 | -359.2 | jocpr.com |

| Amide indazole derivatives | Renal Cancer Receptor (PDB: 6FEW) | Water hydrogen bonding, covalent hydrogen bonding | Not specified | nih.gov |

Modulation of Key Cellular Pathways (Mechanistic Insights, Non-Clinical)

The interaction of indazole derivatives with their molecular targets initiates a cascade of events that modulate key cellular pathways. Non-clinical, in vitro studies have provided mechanistic insights into these downstream effects.

A series of 1H-indazole-3-amine derivatives designed for antitumor activity were shown to induce apoptosis and affect the cell cycle in the K562 chronic myeloid leukemia cell line. mdpi.com Further investigation suggested this occurred through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway in a concentration-dependent manner. mdpi.com

In the context of inflammation, indazole-3-carboxamides have been identified as potent blockers of the calcium-release activated calcium (CRAC) channel. nih.gov The influx of extracellular calcium through the CRAC channel is a critical signal that controls mast cell functions, including the release of pro-inflammatory mediators. By inhibiting this channel, these indazole derivatives can effectively stabilize mast cells and prevent this release, representing a key mechanistic pathway for immunomodulation. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For indazole derivatives, SAR investigations have revealed how specific structural modifications to the indazole core and its substituents influence biological activity. nih.govresearchgate.net

In the development of CRAC channel blockers, SAR studies of indazole-3-carboxamides revealed that the specific regiochemistry of the amide linker is critical for activity. nih.gov The indazole-3-carboxamide isomer actively inhibited calcium influx with sub-micromolar IC50 values, whereas its reverse amide isomer was completely inactive, highlighting a strict structural requirement for molecular interaction. nih.gov

For anticancer 1H-indazole-3-amine derivatives, SAR analysis of compounds tested against four tumor cell lines showed that the nature of substituents significantly impacted cytotoxicity. nih.gov For example, mercapto acetamide-derived compounds generally showed superior activity against the Hep-G2 cell line. nih.gov

Similarly, in the optimization of GSK-3β inhibitors, SAR and SPR studies were crucial. It was rationalized that the basicity of a piperidine (B6355638) nitrogen combined with a lipophilic difluorophenyl moiety was likely responsible for off-target hERG channel interactions. nih.gov A systematic SAR exploration involving the introduction of polar substituents with reduced pKa at different positions of the 1H-indazole-3-carboxamide core progressively improved the hERG safety margin while maintaining potent GSK-3β inhibition. nih.gov Preliminary SAR also indicated that derivatives with a β-proline moiety had improved activity against ROCK I compared to those with an α-proline moiety. dntb.gov.ua

Applications and Future Research Directions in Chemical Science

1H-Indazole-3-propanol as a Versatile Synthetic Building Block

The concept of a "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. researchgate.netrsc.orgresearchgate.net 1H-Indazole-3-propanol exemplifies this, serving as a foundational component for a diverse array of chemical entities.

While direct applications of 1H-Indazole-3-propanol in advanced organic materials are still an emerging area of research, the indazole moiety itself is recognized for its utility in the development of organic light-emitting diodes (OLEDs). nih.gov The synthesis of precursors for such materials often involves the functionalization of the indazole core, a role for which 1H-Indazole-3-propanol is well-suited due to its reactive hydroxyl group. The propanol (B110389) side chain allows for further chemical transformations, enabling the tuning of electronic and photophysical properties of the resulting materials. Future research may focus on leveraging this functional handle to create novel liquid crystals, polymers, and other functional organic materials.

A scaffold in chemistry provides the core structural framework upon which a variety of substituents can be attached to create a library of new compounds. The 1H-indazole ring system is a "privileged structure" in medicinal chemistry, meaning it is a common feature in many biologically active compounds. pnrjournal.com 1H-Indazole-3-propanol serves as an excellent scaffold for the construction of novel heterocyclic systems. nih.gov The indazole nitrogen atoms and the hydroxyl group of the propanol chain offer multiple points for diversification. For instance, the hydroxyl group can be converted into other functional groups, such as halides or azides, which can then participate in a variety of coupling reactions to build more elaborate heterocyclic architectures. This versatility allows chemists to systematically explore the chemical space around the indazole core, leading to the discovery of compounds with unique properties.

In the field of medicinal chemistry, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. patsnap.comresearchgate.netresearchgate.net The process of identifying and optimizing these lead compounds is a critical step in drug discovery. researchgate.net The indazole nucleus is a key component in a number of approved drugs and clinical candidates, highlighting its importance as a pharmacophore. pnrjournal.comnih.gov

1H-Indazole-3-propanol, with its inherent indazole structure, serves as a valuable starting point for the generation of new lead compounds. nih.gov Its propanol side chain provides a convenient handle for synthetic modifications, allowing medicinal chemists to systematically alter the molecule's properties to improve its potency, selectivity, and pharmacokinetic profile. For example, the hydroxyl group can be esterified or etherified to introduce a wide range of substituents, or it can be oxidized to an aldehyde or carboxylic acid, opening up further avenues for chemical elaboration. This ability to readily generate a diverse library of analogues makes 1H-Indazole-3-propanol a powerful tool in the quest for new therapeutic agents. nih.govnih.govresearchgate.net

Table 1: Examples of Indazole-Containing Drug Candidates and Their Therapeutic Targets

| Drug/Candidate | Therapeutic Target/Area |

| Niraparib | Anticancer (PARP inhibitor) nih.gov |

| Pazopanib | Anticancer (Tyrosine kinase inhibitor) nih.gov |

| Lificiguat | Pharmaceutical molecule nih.gov |

| YD-3 | Pharmaceutical molecule nih.gov |

| Bendazac | Anti-inflammatory nih.gov |

| Benzydamine | Anti-inflammatory nih.govsigmaaldrich.com |

| Gamendazole | Male contraceptive agent nih.gov |

Potential in Analytical Chemistry (e.g., as a Reference Standard, Reagent in Detection Methods)

In analytical chemistry, reference standards are highly purified compounds used to confirm the identity and purity of a substance. Given the increasing importance of indazole derivatives in the pharmaceutical industry, there is a growing need for well-characterized reference standards for quality control and regulatory purposes. While 1-propanol (B7761284) and various indazole derivatives are available as certified reference materials, the specific use of 1H-Indazole-3-propanol as a reference standard is not yet widely documented. sigmaaldrich.compharmacopoeia.comsigmaaldrich.com However, its stable structure and well-defined spectral properties suggest its potential in this role. The National Institute of Standards and Technology (NIST) provides comprehensive data for 1H-indazole, which can serve as a basis for establishing 1H-Indazole-3-propanol as a reference material. nist.gov

Furthermore, the reactive nature of the hydroxyl group in 1H-Indazole-3-propanol could be exploited for the development of new analytical reagents. For instance, it could be derivatized with a chromophore or fluorophore to create a reagent for the sensitive detection of specific analytes.

Emerging Synthetic Methodologies and Techniques

The synthesis of indazoles and their derivatives is an active area of research, with new and improved methods continually being developed. organic-chemistry.orgkuleuven.be Recent advancements include electrochemical synthesis, which offers a more environmentally friendly approach to creating 1H-indazole N-oxides. nih.gov Other modern techniques focus on palladium-catalyzed reactions for functionalization and the use of flow chemistry for more efficient and scalable production. orgsyn.org While not always directly applied to the synthesis of 1H-Indazole-3-propanol itself, these emerging methodologies can be adapted for its preparation and subsequent modification. google.com For example, novel cyclization strategies to form the indazole ring could lead to more efficient routes to this valuable building block. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

The exploration of novel reactivity is a cornerstone of chemical research. For 1H-Indazole-3-propanol, this could involve investigating the reactivity of the indazole ring in the presence of the propanol side chain. For instance, the hydroxyl group could direct or influence reactions at the indazole core, leading to new and selective transformations. The reaction of NH-indazoles with formaldehyde (B43269) to form N1-CH2OH derivatives has been studied, providing insight into the reactivity of the indazole nitrogen. nih.gov Further research could explore intramolecular reactions between the propanol chain and the indazole ring, potentially leading to the formation of novel fused heterocyclic systems. Understanding these new transformation pathways will expand the synthetic utility of 1H-Indazole-3-propanol and open doors to the creation of previously inaccessible molecular architectures. rsc.orgbiosynth.com

Computational Design and Discovery of New Indazole-based Molecules

The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry and materials science. ontosight.airesearchgate.net The compound 1H-Indazole-3-propanol represents a specific derivative within this versatile class, featuring a propanol group at the 3-position which can be a key site for further functionalization. The rational design and discovery of novel indazole-based molecules are increasingly driven by powerful computational methods, which accelerate the identification of lead compounds and optimize their properties for specific biological targets or material applications. ontosight.ailongdom.org These in silico techniques offer a cost-effective and efficient alternative to traditional high-throughput screening, providing deep insights into molecular interactions and guiding synthetic efforts.

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations are pivotal in this discovery process. longdom.org QSAR models establish a mathematical correlation between the chemical structure of indazole derivatives and their biological activity. For instance, a 2D-QSAR model developed to predict the anticancer efficacy of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors showed a high correlation coefficient (r²) of 0.9512, indicating robust predictive accuracy. longdom.org Such models help identify key structural features that enhance or diminish the desired activity, guiding the design of more potent analogues. longdom.org

Molecular docking is another critical tool used to predict the binding orientation and affinity of indazole derivatives within the active site of a target protein. researchgate.net This technique was employed to guide the design of potent TTK inhibitors, and subsequent molecular dynamics simulations were used to validate the stability of the ligand-protein complex. longdom.org Similarly, structure-based virtual screening has successfully identified indazole-based candidates as potential inhibitors for enzymes like CYP51, which is crucial in antifungal therapy. researchgate.net Computational analysis can also rationalize the conformational behavior of ligands in solution, aiding in the design of highly selective inhibitors, such as those targeting specific mutants of the Epidermal Growth Factor Receptor (EGFR) in cancer cells. nih.gov

The application of these computational tools extends beyond medicine. Density Functional Theory (DFT) calculations have been used to investigate the properties of indazole derivatives as corrosion inhibitors. researchgate.net By calculating quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the efficiency of these molecules in preventing metal corrosion. researchgate.net

Future research in this area will likely focus on the integration of artificial intelligence and machine learning to design and optimize indazole derivatives with even greater precision. ontosight.ai These advanced computational strategies can analyze vast datasets to uncover novel structure-activity relationships and propose new molecular structures with desired therapeutic or material properties. ontosight.ainih.gov The continued collaboration between computational chemists and synthetic chemists is essential for translating these in silico discoveries into tangible solutions for cancer treatment, inflammatory diseases, and advanced materials. nih.govmdpi.com

Table 1: Examples of Computational Studies on Indazole Derivatives